REACTION_CXSMILES
|
[C:1]([C:5]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:6]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].Cl.[NH+]1C=CC=CC=1>O>[C:1]([C:5]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:6]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
4-(2-t-Butyl-5-methylphenoxy)-methoxybenzene
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(OC2=CC=C(C=C2)OC)C=C(C=C1)C
|
Name
|
pyridinium hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
the reaction mass is extracted with xylene
|
Type
|
DISTILLATION
|
Details
|
The product is distilled
|
Type
|
CUSTOM
|
Details
|
after evaporation of xylene at 130° C./0.01 Torr
|
Type
|
CUSTOM
|
Details
|
recrystallized from petrol ether (80–110
|
Name
|
crystals
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(OC2=CC=C(C=C2)O)C=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |